1',3,5-trimethyl-1,4'-bipiperidine
Description
1',3,5-Trimethyl-1,4'-bipiperidine is a bipiperidine derivative featuring two piperidine rings connected via a carbon-carbon bond, with methyl groups at the 1', 3, and 5 positions. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and steric bulk, which influence its interactions with biological targets. The compound’s synthesis typically involves alkylation or reductive amination steps to introduce methyl groups at specific positions on the bipiperidine core .
Properties
IUPAC Name |
3,5-dimethyl-1-(1-methylpiperidin-4-yl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-11-8-12(2)10-15(9-11)13-4-6-14(3)7-5-13/h11-13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFXNTIHXQIUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : Fluorinated (e.g., 3-(1,1-Difluoroethyl)-1,4'-bipiperidine) or methyl-substituted derivatives exhibit higher logP values than polar analogues like 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid. This impacts bioavailability and target engagement .
- Functional Group Diversity : Carboxylic acid or acetyl groups enable hydrogen bonding, critical for enzyme inhibition, while methoxy or cyclohexyl groups enhance selectivity for membrane-bound receptors .
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